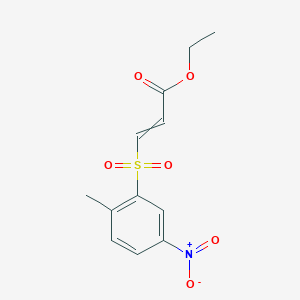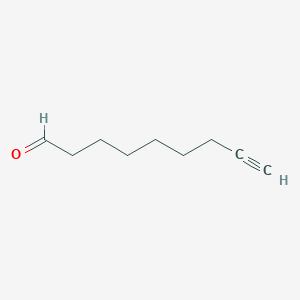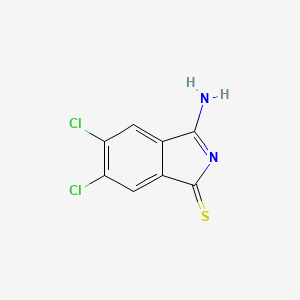
Cyanomethyl 3-(furan-2-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanomethyl 3-(furan-2-yl)prop-2-enoate is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological activities and are commonly used in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of a furan ring, a cyano group, and an ester functional group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyanomethyl 3-(furan-2-yl)prop-2-enoate typically involves the reaction of furan-2-carbaldehyde with malononitrile in the presence of a base, followed by esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Cyanomethyl 3-(furan-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are often employed.
Major Products: The major products formed from these reactions include substituted furans, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Cyanomethyl 3-(furan-2-yl)prop-2-enoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules with potential antibacterial, antifungal, and anticancer properties.
Medicine: Research explores its potential as a precursor for pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyanomethyl 3-(furan-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and furan ring play crucial roles in its reactivity and biological activity. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate
- Methyl 2-cyano-3-(furan-2-yl)prop-2-enoate
- 2-Cyano-3-(furan-2-yl)acrylic acid
Comparison: Cyanomethyl 3-(furan-2-yl)prop-2-enoate is unique due to its specific ester functional group, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of its synthetic versatility and potential biological activities .
Propriétés
Numéro CAS |
90073-20-4 |
|---|---|
Formule moléculaire |
C9H7NO3 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
cyanomethyl 3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H7NO3/c10-5-7-13-9(11)4-3-8-2-1-6-12-8/h1-4,6H,7H2 |
Clé InChI |
OGBLZZVGWBNTEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C=CC(=O)OCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol](/img/structure/B14372957.png)

![2,3-Dimethyl-2-[(propan-2-yl)oxy]butane](/img/structure/B14372965.png)
![2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14372968.png)

![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane](/img/structure/B14372984.png)
![5-Hydroxy-2-phenyl-5-[(phenylsulfanyl)methyl]cyclopent-2-en-1-one](/img/structure/B14372985.png)
![Bis[(pentabromophenyl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14372988.png)
